![molecular formula C14H16N4O B14071137 (6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 10254-18-9](/img/structure/B14071137.png)
(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely studied due to their applications in dyes, pigments, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in biological systems to form amines, which can then interact with cellular components . The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(ethylamino)-5-nitrophenylimino: Similar structure but with a nitro group instead of a pyridinyl diazenyl group.
2-(2-Pyridyl)ethylamine: Contains the pyridinyl group but lacks the azo and phenolic groups.
Uniqueness
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is unique due to its combination of a phenolic group, an ethylamino substituent, and a pyridinyl diazenyl group.
Eigenschaften
CAS-Nummer |
10254-18-9 |
|---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-(ethylamino)-4-methyl-5-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C14H16N4O/c1-3-15-12-8-10(2)11(9-13(12)19)17-18-14-6-4-5-7-16-14/h4-9,15,19H,3H2,1-2H3 |
InChI-Schlüssel |
XGEOZUQNOKUHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C(=C1)C)N=NC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
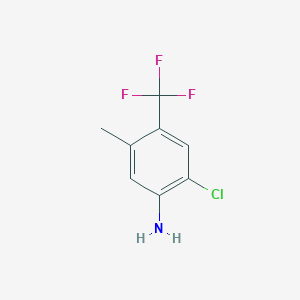
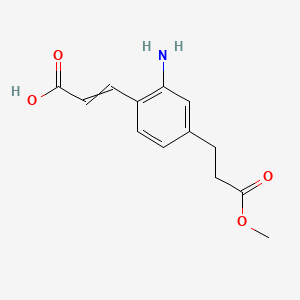

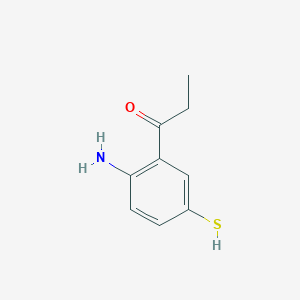
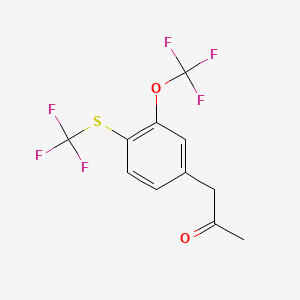
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
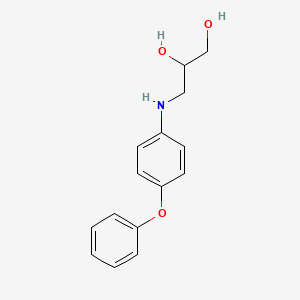

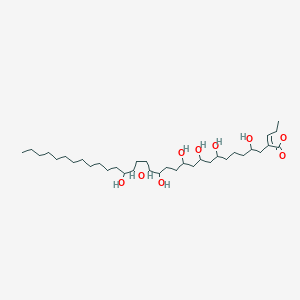
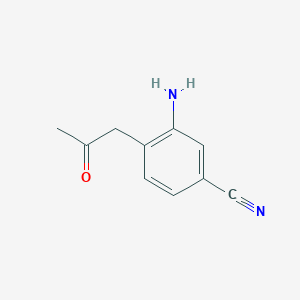
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

